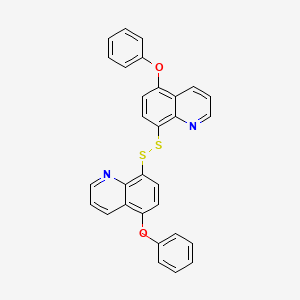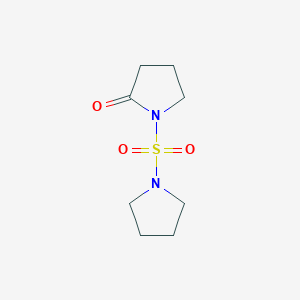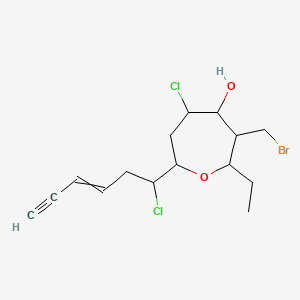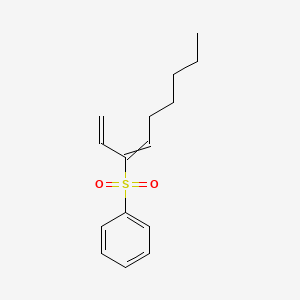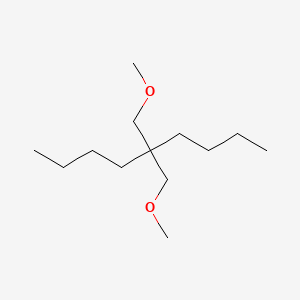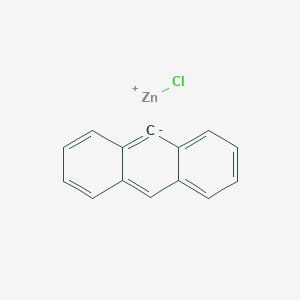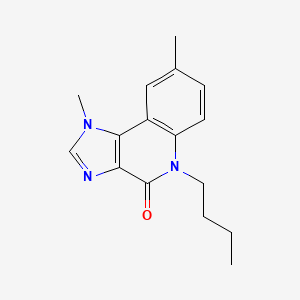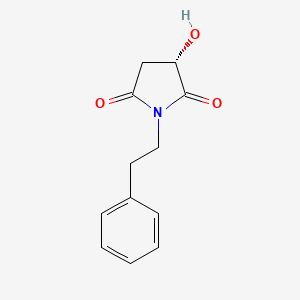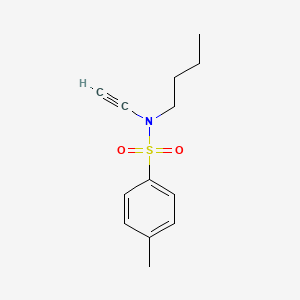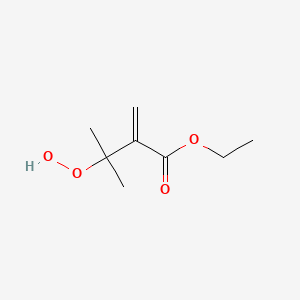
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroperoxy group, a methyl group, and a methylene group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate typically involves the reaction of ethyl 3-methyl-2-methylidenebutanoate with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then stabilized by the ester group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroperoxy group in this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the hydroperoxy group can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 3-methyl-2-methylidenebutanoate: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-hydroperoxy-3-methylbutanoate: Similar but lacks the methylene group, affecting its reactivity and applications.
Properties
CAS No. |
138999-37-8 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O4/c1-5-11-7(9)6(2)8(3,4)12-10/h10H,2,5H2,1,3-4H3 |
InChI Key |
WMTMCTMLJKHUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(C)(C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)

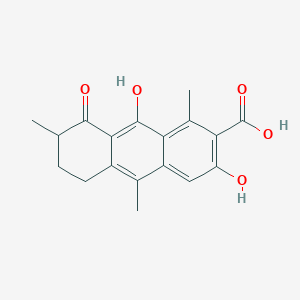
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
